molecular formula C7H9F3O2 B13543576 1-(3,3,3-Trifluoropropyl)cyclopropane-1-carboxylic acid

1-(3,3,3-Trifluoropropyl)cyclopropane-1-carboxylic acid

Cat. No.: B13543576
M. Wt: 182.14 g/mol
InChI Key: FODJYOZJXPMVGO-UHFFFAOYSA-N
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Description

1-(3,3,3-Trifluoropropyl)cyclopropane-1-carboxylic acid is a unique organic compound characterized by its trifluoromethyl group attached to a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3,3-Trifluoropropyl)cyclopropane-1-carboxylic acid typically involves the reaction of cyclopropane derivatives with trifluoromethylating agents. One common method includes the use of diethyl 1,1-cyclopropanedicarboxylate as a starting material, followed by trifluoromethylation and subsequent hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(3,3,3-Trifluoropropyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

1-(3,3,3-Trifluoropropyl)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 1-(3,3,3-Trifluoropropyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(3,3,3-Trifluoropropyl)cyclopropane-1-carboxylic acid is unique due to its specific trifluoropropyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable tool for researchers and industry professionals alike.

Properties

Molecular Formula

C7H9F3O2

Molecular Weight

182.14 g/mol

IUPAC Name

1-(3,3,3-trifluoropropyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C7H9F3O2/c8-7(9,10)4-3-6(1-2-6)5(11)12/h1-4H2,(H,11,12)

InChI Key

FODJYOZJXPMVGO-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CCC(F)(F)F)C(=O)O

Origin of Product

United States

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